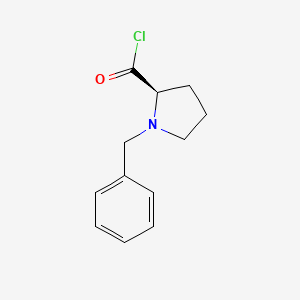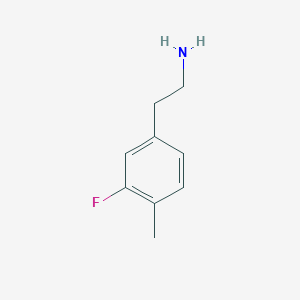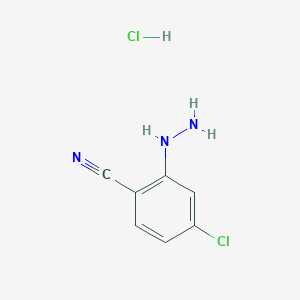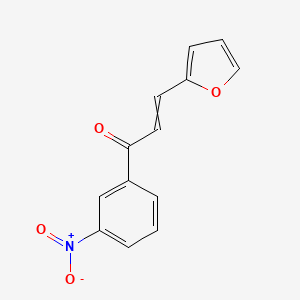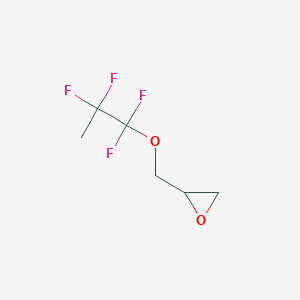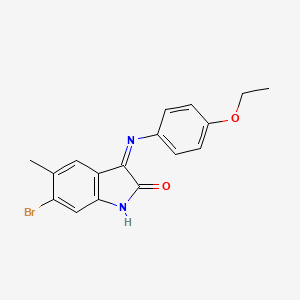
6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 3rd position, and a methyl group at the 5th position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a condensation reaction with 4-ethoxyaniline under acidic or basic conditions.
Formation of the Imino Group: The final step involves the formation of the imino group by reacting the intermediate with an appropriate reagent, such as an aldehyde or ketone, under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology:
- Studied for its potential as an enzyme inhibitor or receptor modulator.
- Investigated for its antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
相似化合物的比较
(3E)-3-[(4-HYDROXYPHENYL)IMINO]-1H-INDOL-2-ONE: Similar structure but with a hydroxyl group instead of an ethoxy group.
(3E)-3-[(4-METHOXYPHENYL)IMINO]-1H-INDOL-2-ONE: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness:
- The presence of the ethoxy group in (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE provides unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- The bromine atom at the 6th position offers additional sites for functionalization, making it a versatile intermediate for further chemical modifications.
属性
分子式 |
C17H15BrN2O2 |
|---|---|
分子量 |
359.2 g/mol |
IUPAC 名称 |
6-bromo-3-(4-ethoxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15BrN2O2/c1-3-22-12-6-4-11(5-7-12)19-16-13-8-10(2)14(18)9-15(13)20-17(16)21/h4-9H,3H2,1-2H3,(H,19,20,21) |
InChI 键 |
NLUXVNOLILKVSY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N=C2C3=C(C=C(C(=C3)C)Br)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)
![N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
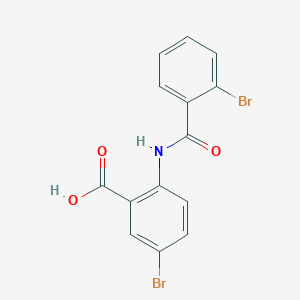
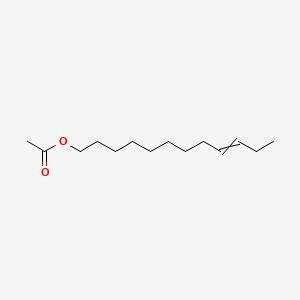
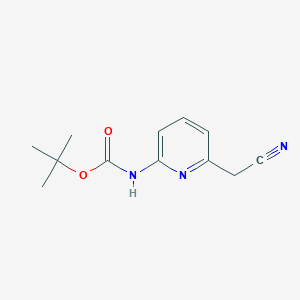
![6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
